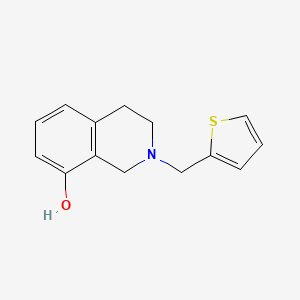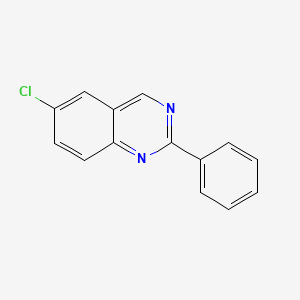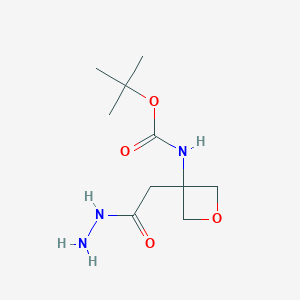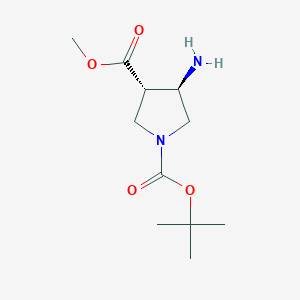
(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring with specific stereochemistry, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The reaction conditions often involve the use of chiral catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or biological studies.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- (3S,4R)-4-amino-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid
- (3S,4R)-1-tert-Butyl 3-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Uniqueness
What sets (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields make it a valuable compound for research and development.
属性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(8(12)6-13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1 |
InChI 键 |
MOKVJORVJPSZHK-YUMQZZPRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


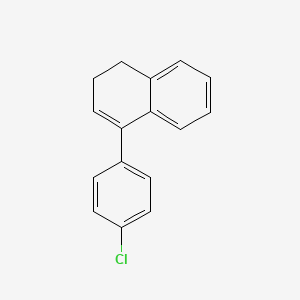
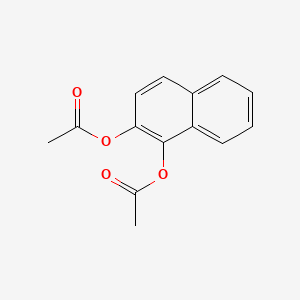
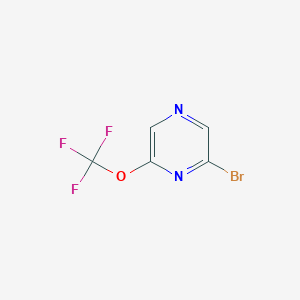
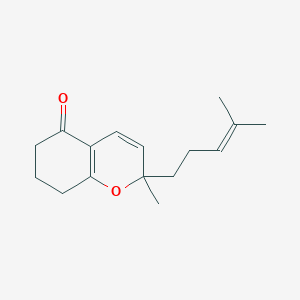
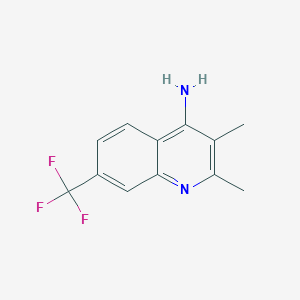
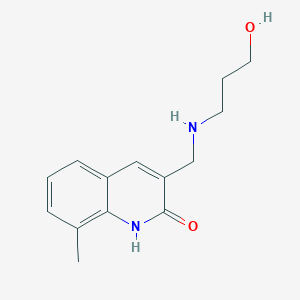
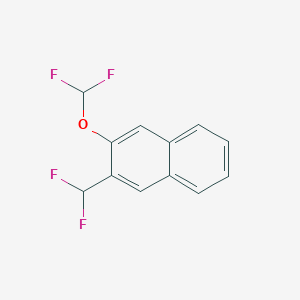
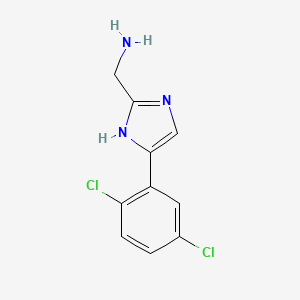
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)
